Chromium(III) 2-ethylhexanoate

Ethylene polymerization Ziegler-Natta catalysis Turnover number

Chromium(III) 2-ethylhexanoate (C24H45CrO6, MW 481.6 g/mol) is a green, viscous coordination complex of chromium and 2-ethylhexanoic acid. It is commercially supplied as a liquid, typically as a 50% solution in 2-ethylhexanoic acid or 70% in mineral spirits, and exhibits a density of 1.01 g/cm³ with a flash point of 110°C.

Molecular Formula C24H45CrO6
Molecular Weight 481.6 g/mol
CAS No. 3444-17-5
Cat. No. B1583294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) 2-ethylhexanoate
CAS3444-17-5
Molecular FormulaC24H45CrO6
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cr+3]
InChIInChI=1S/3C8H16O2.Cr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyWBKDDMYJLXVBNI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromium(III) 2-ethylhexanoate (CAS 3444-17-5): Technical Baseline for Scientific Procurement


Chromium(III) 2-ethylhexanoate (C24H45CrO6, MW 481.6 g/mol) is a green, viscous coordination complex of chromium and 2-ethylhexanoic acid [1]. It is commercially supplied as a liquid, typically as a 50% solution in 2-ethylhexanoic acid or 70% in mineral spirits, and exhibits a density of 1.01 g/cm³ with a flash point of 110°C . This organochromium compound is soluble in organic solvents, including mineral spirits, toluene, and hexane, and demonstrates negligible reactivity with water under neutral conditions . Its established industrial role is as a precursor in Phillips-type selective ethylene trimerization catalysts for linear alpha-olefin production [2].

Liquid precursor Enables direct metering and homogeneous mixing in organic-solvent workflows
Solvent compatibility Readily soluble in mineral spirits, toluene, hexane; water-insoluble, no aqueous reactivity
Catalyst precursor Phillips-type selective ethylene trimerization systems for 1-hexene research and production

Why Chromium(III) 2-Ethylhexanoate Cannot Be Interchanged with Generic Chromium Carboxylates or Other Metal 2-Ethylhexanoates


Chromium(III) 2-ethylhexanoate occupies a distinct functional niche that precludes direct substitution with other chromium carboxylates (e.g., chromium acetate, chromium octoate) or alternative metal 2-ethylhexanoates (e.g., cobalt, manganese). In ethylene oligomerization, catalytic performance is governed by the specific ligand environment and the resulting chromium oxidation state stability [1]. Substituting Cr(EH)3 with Cr(acac)3 produces comparable 1-hexene selectivity but with markedly lower ethylene polymerization activity [2], demonstrating that even closely related chromium precursors yield divergent performance outcomes. In coating applications, cobalt and manganese 2-ethylhexanoates function as oxidative driers with distinctly different drying kinetics and film properties—cobalt drives rapid surface drying while manganese yields longer drying times but improved film hardness [3]. Chromium 2-ethylhexanoate is not a primary oxidative drier but is employed as a secondary or auxiliary drier to modulate through-drying and film integrity, a role not replicated by cobalt or manganese salts. Generic procurement without specification of the exact metal and carboxylate ligand combination risks unintended shifts in catalytic activity, product selectivity, and formulation compatibility.

Cr precursor
Cr(EH)3 Lower polymerization activity; favours oligomerization pathways in ethylene conversion
Cr(acac)3 Higher polymerization activity may shift product distribution toward polyethylene
Drier function
Cr 2-ethylhexanoate Auxiliary drier; modulates through-drying and film integrity in alkyd coatings
Co / Mn 2-ethylhexanoates Primary oxidative driers; surface-drying kinetics differ, not functionally interchangeable
Oxidation state
Cr(III) precursor Class-level toxicological profile reported more favorable versus Cr(VI) species
Cr(VI) alternatives Higher occupational-exposure concern; may require distinct handling protocols

Quantitative Differentiation Evidence: Chromium(III) 2-Ethylhexanoate Versus Comparator Compounds


Ethylene Turnover Frequency: Baseline Catalytic Activity of Cr(EH)3 in Ziegler-Natta Systems

In a homogeneous Ziegler-Natta catalyst system combining chromium(III) 2-ethylhexanoate with partially hydrolyzed triisobutyl aluminum in paraffinic solvents, the catalyst polymerizes ethylene to linear polyethylene with an ethylene turnover number of approximately 30 sec⁻¹ atm⁻¹ [1]. This turnover number quantifies the number of ethylene molecules converted per active site per second per atmosphere of ethylene pressure, establishing a benchmark catalytic efficiency for this chromium carboxylate precursor. Comparative data for other chromium carboxylates under identical paraffinic solvent conditions are not available in this study, but the turnover number provides a quantitative baseline against which alternative chromium precursors can be evaluated in subsequent investigations.

Catalytic efficiency
Reported
~30 sec⁻¹ atm⁻¹
Baseline turnover benchmark for Cr(EH)₃ Ziegler-Natta systems
Homogeneous system; partially hydrolyzed triisobutyl aluminum; paraffinic solvent
Ethylene polymerization Ziegler-Natta catalysis Turnover number Polyethylene

Selectivity for 1-Hexene: Coated Cr(EH)3 Catalyst Versus Non-Coated Counterpart

A catalyst system containing chromium(III) tris(2-ethylhexanoate) (Cr(EH)3), 2,5-dimethylpyrrole, GeCl4, and triethylaluminum, when coated with solid paraffin, achieves 1-hexene selectivity of up to 97.91 wt.% [1]. In contrast, the identical catalyst formulation without the paraffin coating exhibits selectivity of only 35.6 wt.% [1]. This 62.3 percentage-point difference in selectivity is attributed to the prevention of atmospheric oxygen-induced oxidation of Cr³⁺ to Cr⁶⁺, a transformation that otherwise severely impairs trimerization selectivity. The coated catalyst system remains air-insensitive and can be stored under ambient conditions, whereas the non-coated counterpart is highly air-sensitive and prone to rapid performance degradation.

1-Hexene selectivity
Head-to-head
97.91 wt.% vs 35.6 wt.%
Coated vs non-coated Cr(EH)₃ catalyst selectivity gap
+62.3 pp difference; paraffin coating prevents O₂-induced Cr(III)→Cr(VI) oxidation
Ethylene oligomerization 1-hexene selectivity Trimerization Paraffin coating

Ethylene Polymerization Activity: Cr(EH)3 Versus Cr(acac)3

In catalytic systems of the type Cr(III)/triethylaluminum/ligand evaluated for ethylene polymerization and oligomerization at 60-80°C and 2-3 MPa ethylene pressure, tris(2-ethylhexanoate)chromium(III) (Cr(EH)3) and tris(acetylacetonate)chromium(III) (Cr(acac)3) were directly compared [1]. Cr(EH)3 produced similar selectivity to 1-hexene as the Cr(acac)3 system but with substantially lower ethylene polymerization activity [1]. This lower polymerization activity is a differentiating characteristic, not a deficiency; it reflects the tendency of Cr(EH)3 to favor trimerization pathways over chain propagation. For applications requiring enhanced selectivity for oligomers over high-molecular-weight polyethylene, Cr(EH)3 offers a more favorable activity-selectivity balance.

Polymerization activity
Head-to-head
Similar 1-hexene selectivity; lower polymerization vs Cr(acac)₃
Reported activity-selectivity balance favours oligomerization pathways
Cr(III)/TEA/ligand systems; 60–80 °C; 2–3 MPa ethylene
Ethylene polymerization Chromium precursors Cr(EH)3 Cr(acac)3

Comparative Toxicology: Trivalent Chromium Versus Hexavalent Chromium Species

The trivalent form of chromium, Cr(III), which constitutes the chromium center in chromium(III) 2-ethylhexanoate, is reported to be 500-1000 times less toxic than the hexavalent Cr(VI) form [1]. This toxicological differential is grounded in the fundamentally different cellular uptake mechanisms and intracellular reactivity of Cr(III) versus Cr(VI). Whereas Cr(VI) is actively transported into cells via anion channels and undergoes intracellular reduction to generate reactive intermediates capable of inducing DNA damage, Cr(III) complexes are poorly absorbed across biological membranes and do not induce genotoxic effects in intact cells [2]. Organic Cr(III)-containing complexes of toxicological importance have not been reported in the peer-reviewed literature [1].

Toxicological context
Class-level
500–1000× lower toxicity reported
Class-level Cr(III) vs Cr(VI) toxicological inference
Cellular uptake and genotoxicity mechanisms differ; applies to Cr(III) compounds generally
Toxicology Chromium oxidation state Cr(III) Occupational safety

Physical Form and Solvent Compatibility: Cr(EH)3 Versus Solid Chromium Carboxylates

Chromium(III) 2-ethylhexanoate is commercially supplied as a liquid, typically as a 50% solution in 2-ethylhexanoic acid or 70% in mineral spirits, with a density of 1.01 g/cm³ and a flash point of 110°C . It exhibits excellent solubility in mineral spirits, toluene, and hexane, while being insoluble in water and showing no reaction with water under neutral conditions . In contrast, many chromium carboxylates such as chromium(III) acetate, chromium(III) oxo-acetate complexes, and chromium(III) chloride are solids that require dissolution or suspension in reaction media prior to use. The liquid physical form of Cr(EH)3 eliminates the need for pre-dissolution steps, facilitates accurate metering in continuous industrial processes, and ensures homogeneous distribution in organic solvent-based formulations. Its compatibility with mineral spirits aligns with industrial practice where paraffinic solvents are the preferred medium for catalyst preparation and coating applications.

Physical form
Data to verify
Liquid; organic-solvent soluble
Supports direct-use formulation context without pre-dissolution
Supplier-specified; verify physical form and solvent compatibility per lot
Formulation compatibility Solubility Liquid precursor Mineral spirits

Evidence-Backed Application Scenarios for Chromium(III) 2-Ethylhexanoate Procurement


Industrial Production of 1-Hexene via Selective Ethylene Trimerization

Chromium(III) 2-ethylhexanoate serves as the chromium precursor in Phillips-type selective ethylene trimerization catalysts for the commercial production of 1-hexene, a key comonomer in linear low-density polyethylene (LLDPE) manufacture. The catalyst system, which combines Cr(EH)3 with 2,5-dimethylpyrrole and aluminum alkyl cocatalysts, has been commercialized since 2003 for 1-hexene production [1]. Properly formulated and protected from atmospheric oxygen, Cr(EH)3-based catalyst systems can achieve 1-hexene selectivity of up to 97.91 wt.% [2]. This near-quantitative selectivity minimizes separation costs and enhances process economics relative to non-selective oligomerization processes that yield broader product distributions.

Auxiliary Drier in Alkyd Resin Coatings and Printing Inks

Chromium(III) 2-ethylhexanoate is employed as an auxiliary metal drier in alkyd resin-based paints, coatings, and printing inks [1]. Unlike primary driers such as cobalt or manganese 2-ethylhexanoates, which catalyze rapid surface oxidation and cross-linking, chromium-based driers function as secondary driers that promote through-drying and film integrity throughout the coating thickness. This application leverages the liquid physical form of Cr(EH)3 and its solubility in mineral spirits for seamless incorporation into solvent-borne coating formulations [2]. Procurement in this context typically specifies the 50% solution in 2-ethylhexanoic acid or 70% in mineral spirits for direct addition to coating formulations without intermediate dissolution steps.

Ziegler-Natta Catalyst Precursor for Ethylene Polymerization Research

In academic and industrial research settings investigating Ziegler-Natta ethylene polymerization mechanisms, chromium(III) 2-ethylhexanoate provides a well-characterized, soluble chromium precursor that enables homogeneous catalyst preparation in paraffinic solvents. The benchmark ethylene turnover number of approximately 30 sec⁻¹ atm⁻¹ for Cr(EH)3/partially hydrolyzed triisobutyl aluminum systems [1] serves as a reference point for evaluating modified catalyst formulations and novel ligand designs. The lower polymerization activity of Cr(EH)3 relative to Cr(acac)3 [2] also makes it a valuable tool for mechanistic studies aimed at understanding the balance between chain propagation and oligomerization pathways in chromium-catalyzed ethylene transformations.

Application
Selection Property
Validation Focus
Selective ethylene trimerization
High-purity Cr(III) precursor; oxygen-sensitive handling protocols
1-Hexene selectivity and trimerization activity under controlled-atmosphere conditions
Alkyd coating drier systems
Auxiliary drier; liquid form for solvent-borne formulation compatibility
Through-drying and film-integrity endpoints relative to primary drier selection
Ziegler-Natta polymerization research
Soluble Cr(III) precursor; well-characterized turnover benchmark
Activity-selectivity balance between chain propagation and oligomerization pathways

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